2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

Catalog No.
S3124265
CAS No.
882287-07-2
M.F
C9H9NO2
M. Wt
163.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

CAS Number

882287-07-2

Product Name

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

IUPAC Name

(NE)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

Molecular Formula

C9H9NO2

Molecular Weight

163.176

InChI

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6+

InChI Key

KZPPLHLNEOMCIV-UXBLZVDNSA-N

SMILES

C1COC2=C1C=C(C=C2)C=NO

Solubility

not available

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a dihydrobenzo[b]furan structure, which is characterized by a fused ring system that includes both aromatic and aliphatic components. The oxime functional group (-C=N-OH) is attached to the carbonyl carbon of the aldehyde, providing unique reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Rearrangement Reactions: The oxime can undergo Beckmann rearrangement to yield corresponding amides.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes or imines.
  • Reduction Reactions: The oxime can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits several biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress .
  • Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition: The compound may inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism .

These biological activities make 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime a compound of interest in pharmacology and toxicology.

Synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime can be achieved through various methods:

  • Condensation of Aldehyde with Hydroxylamine:
    • Reacting 2,3-dihydrobenzo[b]furan-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) yields the oxime.
    text
    C₉H₈O + NH₂OH → C₉H₉NO + H₂O
  • Oxidation of Corresponding Alcohols:
    • Alcohol derivatives can be oxidized to form aldehydes, followed by the addition of hydroxylamine.

These methods provide efficient pathways for synthesizing this compound in laboratory settings.

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has several applications:

  • Pharmaceutical Development: Its antioxidant and antimicrobial properties make it a candidate for drug formulation.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Probes: The compound can be used as a biochemical probe to study enzyme activity and inhibition mechanisms.

Interaction studies involving 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Research has shown that this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism pathways .
  • Binding Studies: Investigations into its interactions with proteins reveal potential regulatory roles in cellular processes.

These studies are crucial for understanding how this compound may influence biological systems.

Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
2,3-Dihydrobenzofuran-7-carbaldehyde196799-45-80.88
2,3-Dihydrobenzofuran-4-carbaldehyde209256-42-80.88
1-(2,3-Dihydro-7-benzofuranyl)ethanone170730-06-00.85
2-Hydroxybenzaldehyde90-15-3N/A

Uniqueness

What sets 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime apart from these similar compounds is its specific structural arrangement that allows for unique reactivity patterns and biological activities. Its ability to act as both an aldehyde and an oxime makes it particularly versatile in synthetic applications and biological interactions.

XLogP3

1.6

Dates

Modify: 2024-04-15

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